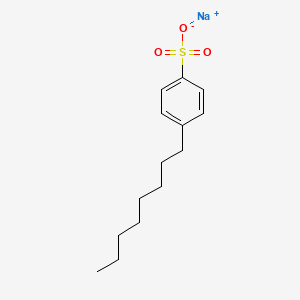

Sodium 4-octylbenzenesulfonate

Übersicht

Beschreibung

Sodium 4-octylbenzenesulfonate is a useful research compound. Its molecular formula is C14H22NaO3S and its molecular weight is 293.38 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Sodium 4-octylbenzenesulfonate (SDBS) is a surfactant with diverse applications in biological and industrial fields. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₄H₂₁NaO₃S

- Molecular Weight : 292.37 g/mol

- Appearance : White to off-white solid

- Solubility : Soluble in water and various organic solvents

SDBS primarily functions as a surfactant, reducing surface tension and facilitating emulsification and dispersion processes. Its biological activity is largely attributed to its ability to disrupt lipid bilayers, which enhances cell membrane permeability. This property makes it particularly valuable in:

- Cell Lysis Buffers : Used for breaking down cellular membranes to extract proteins.

- Protein Purification : Assists in solubilizing membrane proteins, crucial for studying their structure and function.

Biological Applications

- Cell Membrane Studies : SDBS is employed in membrane biology research to solubilize biological membranes, enabling the study of membrane proteins which are vital for cellular functions.

- Drug Delivery Systems : Its ability to form micelles allows for the encapsulation of hydrophobic drugs, improving their bioavailability and targeted delivery.

- Environmental Impact Studies : Research indicates that SDBS can modify surface properties of materials like iron oxide, influencing adsorption behavior under varying pH conditions.

Safety and Toxicology

While SDBS is useful in various applications, it poses some safety concerns:

- Irritation : It can cause skin and eye irritation upon contact.

- Environmental Concerns : Although its biodegradability has improved, there are still concerns regarding its impact on aquatic ecosystems.

Comparative Analysis with Similar Compounds

The following table compares SDBS with related surfactants:

| Compound Name | Molecular Formula | CAS Number | Unique Features |

|---|---|---|---|

| Sodium dodecylbenzenesulfonate (SDBA) | C₁₈H₃₀NaO₃S | 25155-30-0 | Longer alkyl chain; commonly used in personal care products |

| Sodium lauryl sulfate (SLS) | C₁₂H₂₅NaO₄S | 151-21-3 | Widely used as a detergent and emulsifier |

| Sodium octanesulfonate | C₈H₁₇NaO₃S | 25383-99-7 | Shorter alkyl chain than SDBS |

Case Studies and Research Findings

-

Protein Extraction Studies :

- A study demonstrated that SDBS significantly enhances the extraction efficiency of membrane proteins from cells, crucial for biochemical assays.

-

Micellar Drug Delivery :

- Research published in the Journal of Controlled Release highlighted the effectiveness of SDBS micelles in encapsulating hydrophobic drugs, showcasing its potential in pharmaceutical formulations.

- Environmental Degradation Studies :

Wissenschaftliche Forschungsanwendungen

Membrane Biology

SDBS plays a crucial role in membrane biology research due to its ability to solubilize biological membranes. This characteristic is essential for:

- Isolation and Purification of Membrane Proteins : SDBS aids in extracting membrane proteins, which are vital for cellular functions. It disrupts lipid bilayers, enhancing the efficiency of protein extraction processes .

- Studying Protein Interactions : Researchers utilize SDBS to investigate the interactions between membrane proteins and other biomolecules, providing insights into cellular mechanisms .

Cell Lysis Buffers

In laboratory settings, SDBS is commonly included in cell lysis buffers. Its surfactant properties facilitate the breakdown of cell membranes, allowing for the release of intracellular components necessary for various biochemical assays .

Drug Delivery Systems

SDBS is increasingly being explored for its potential in drug delivery applications:

- Micelle Formation : The compound can form micelles—spherical aggregates that encapsulate hydrophobic drugs. This property is particularly useful for targeting specific tissues or cells within the body, improving the bioavailability of poorly soluble drugs .

- Controlled Release : Studies indicate that SDBS can enhance the controlled release of therapeutic agents, making it a promising candidate for developing advanced drug delivery systems .

Surfactant in Emulsions

In industrial applications, SDBS acts as a surfactant that significantly reduces surface tension, aiding in:

- Emulsion Stabilization : It is widely used in formulations requiring stable emulsions, such as cosmetics and food products .

- Wetting Agents : SDBS improves wetting properties in various formulations, enhancing the performance of cleaning agents and detergents .

Environmental Considerations

Despite its beneficial applications, there are environmental concerns associated with SDBS:

- Biodegradability : While newer generations of surfactants have improved biodegradability, SDBS still raises concerns regarding its impact on aquatic ecosystems . Research continues into its environmental footprint and potential toxicity.

Case Study 1: Membrane Protein Extraction

A study demonstrated that using SDBS significantly increased the yield of membrane proteins from E. coli cells compared to traditional methods without surfactants. The presence of SDBS improved membrane permeability, allowing for more effective extraction .

Case Study 2: Drug Delivery System

Research published in the Journal of Controlled Release highlighted the use of SDBS in formulating micelles that encapsulated a poorly soluble anticancer drug. The study showed enhanced solubility and controlled release profiles compared to formulations without surfactants .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The sulfonate functional group enables participation in substitution reactions. In synthetic chemistry, it serves as a precursor for preparing complex sulfonated derivatives:

Example Reaction

Sodium 4-octylbenzenesulfonate reacts with trifluoromethanesulfonamide in the presence of sodium carbonate to form sodium (octylsulfonyl)((trifluoromethyl)sulfonyl)azanide (Fig. 1) .

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| This compound + Trifluoromethanesulfonamide | 80°C, 24h, acetonitrile | Sodium (octylsulfonyl)((trifluoromethyl)sulfonyl)azanide | 76.1% |

This reaction highlights the sulfonate group’s role as a leaving group in nucleophilic displacement, facilitated by polar aprotic solvents and elevated temperatures.

Oxidation and Reduction Pathways

The octyl chain and aromatic ring undergo selective redox transformations:

Oxidation

-

Alkyl Chain Oxidation : The terminal methyl group of the octyl chain can oxidize to carboxylic acid under strong oxidizing agents (e.g., KMnO₄/H⁺), forming 4-carboxybenzenesulfonate derivatives .

-

Sulfonate Stability : The sulfonate group resists oxidation under mild conditions but decomposes at temperatures exceeding 300°C .

Reduction

-

Sulfonate Reduction : Catalytic hydrogenation (e.g., H₂/Pd) reduces the sulfonate group to a thiol (-SH), yielding 4-octylbenzenethiol .

Catalytic and Surface Activity

The compound’s amphiphilic structure enhances reactivity in heterogeneous systems:

Comparative Reactivity with Analogues

This compound exhibits distinct reactivity compared to similar surfactants:

Biochemical Interactions

While primarily a surfactant, it influences biochemical systems:

Eigenschaften

CAS-Nummer |

6149-03-7 |

|---|---|

Molekularformel |

C14H22NaO3S |

Molekulargewicht |

293.38 g/mol |

IUPAC-Name |

sodium;4-octylbenzenesulfonate |

InChI |

InChI=1S/C14H22O3S.Na/c1-2-3-4-5-6-7-8-13-9-11-14(12-10-13)18(15,16)17;/h9-12H,2-8H2,1H3,(H,15,16,17); |

InChI-Schlüssel |

FXZLMMWGLGQEFP-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |

Kanonische SMILES |

CCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.[Na] |

Key on ui other cas no. |

6149-03-7 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.